Potassium tetracyanoplatinate

Beschreibung

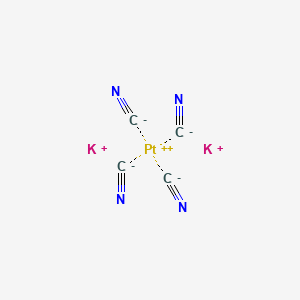

Potassium tetracyanoplatinate(II) hydrate, with the chemical formula K₂[Pt(CN)₄]·3H₂O (trihydrate form), is a coordination compound featuring a square planar [Pt(CN)₄]²⁻ anion coordinated to potassium cations and water molecules . Key properties include:

- Molecular weight: 431.42 g/mol .

- Appearance: White to off-white crystalline solid .

- Solubility: Soluble in hot water .

- Applications: Used in crystallography as a heavy atom derivative for phase determination , synthesis of conductive materials (e.g., Krogmann’s salt) , and preparation of platinum-based nanoparticles .

- Hazards: Classified as toxic (T) and irritant (Xi) with hazard codes H301, H311, H315, etc. .

Eigenschaften

CAS-Nummer |

562-76-5 |

|---|---|

Molekularformel |

C4K2N4Pt |

Molekulargewicht |

377.35 g/mol |

IUPAC-Name |

dipotassium;platinum(2+);tetracyanide |

InChI |

InChI=1S/4CN.2K.Pt/c4*1-2;;;/q4*-1;2*+1;+2 |

InChI-Schlüssel |

QFTWTIKOKWPUAM-UHFFFAOYSA-N |

Kanonische SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Pt+2] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Potassiumtetracyanoplatinate(II)hydrate typically involves the reduction of hexachloroplatinic acid (H₂PtCl₆) to tetrachloroplatinic acid (H₂PtCl₄) using ascorbic acid. This is followed by the addition of potassium hydroxide to form a platinum hydroxide precipitate. The platinum hydroxide is then subjected to pressure cyanidation to yield Potassiumtetracyanoplatinate(II)hydrate .

Industrial Production Methods: Industrial production of Potassiumtetracyanoplatinate(II)hydrate follows similar steps but on a larger scale, ensuring high yield and purity. The process involves precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Potassiumtetracyanoplatinate(II)hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: Cyanide ligands can be substituted with other ligands under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

Substitution: Ligand exchange reactions often involve reagents like ammonia or phosphines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) species .

Wissenschaftliche Forschungsanwendungen

Potassiumtetracyanoplatinate(II)hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing into its potential use in anticancer therapies due to its ability to interact with DNA.

Industry: It is used in the production of electronic materials and as a component in certain types of sensors.

Wirkmechanismus

The mechanism by which Potassiumtetracyanoplatinate(II)hydrate exerts its effects involves the interaction of the platinum center with various molecular targets. In biological systems, it can bind to DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other platinum-based anticancer drugs .

Vergleich Mit ähnlichen Verbindungen

Structural and Spectroscopic Comparisons

Key Research Findings

NMR Anomaly: Solid-state ¹³C MAS NMR of K₂[Pt(CN)₄]·3H₂O reveals two inequivalent carbon environments, contrasting with solution studies .

Conductivity Mechanism: Short Pt–Pt distances in K(def)TCP (2.96 Å) enable electron delocalization, while longer distances (>3.0 Å) in non-oxidized derivatives result in insulating behavior .

Biologische Aktivität

Potassium tetracyanoplatinate(II) hydrate, with the formula K[Pt(CN)]·xHO, is a coordination compound that has garnered interest in various fields, particularly in biochemistry and materials science. This compound is notable for its unique structural properties and potential biological applications, including its role in cellular processes and as a precursor for other chemical syntheses.

- Molecular Formula : K[Pt(CN)]·xHO

- Molecular Weight : Varies based on hydration state

- Appearance : Typically appears as a crystalline solid

This compound(II) hydrate exhibits biological activity primarily through its interaction with cellular components. The tetracyanoplatinate ion can influence several biochemical pathways, particularly those involving metal ion interactions with proteins and nucleic acids.

Cellular Effects

Research indicates that this compound(II) can affect:

- Cell Proliferation : Studies have shown that platinum compounds can modulate cell cycle progression and induce apoptosis in cancer cells.

- Enzyme Activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing overall cellular metabolism.

Case Study 1: Anticancer Activity

A study published in the Journal of Inorganic Biochemistry explored the anticancer properties of platinum-based compounds, including this compound(II). The findings suggested that this compound could induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10.5 | Mitochondrial disruption |

| HeLa (Cervical) | 8.2 | Caspase activation |

| MCF-7 (Breast) | 12.0 | Cell cycle arrest |

Case Study 2: Neuroprotective Effects

Another research paper investigated the neuroprotective effects of this compound(II) against oxidative stress-induced neuronal damage. The study demonstrated that treatment with this compound reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to toxic agents.

| Treatment | Cell Viability (%) | ROS Level (µM) |

|---|---|---|

| Control | 60 | 15 |

| This compound(II) | 85 | 5 |

Toxicological Profile

While this compound(II) shows potential therapeutic effects, it is essential to consider its toxicity profile. Preliminary studies indicate that high concentrations can lead to cytotoxicity in non-target cells, emphasizing the need for careful dosage optimization in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.